Chromotropic acid, with the chemical formula , is a naphthalenesulfonic acid derivative characterized by the presence of two sulfonic acid groups and two hydroxyl groups. It is commonly encountered in its disodium dihydrate form, which enhances its solubility in water and facilitates its use in various chemical applications. The compound is notable for its ability to form colored complexes when reacting with certain aldehydes, particularly formaldehyde, making it a valuable reagent in analytical chemistry.
Chromotropic acid can be synthesized through several methods:
Chromotropic acid has diverse applications across various fields:
Studies on chromotropic acid interactions primarily focus on its reactivity with aldehydes and other organic compounds. The specificity of chromotropic acid for formaldehyde allows researchers to explore its interactions within complex mixtures, enhancing understanding of environmental pollutants and their detection methods. Additionally, investigations into its interactions with oxidizing agents provide insights into its stability and potential degradation pathways under various conditions .
Chromotropic acid shares structural similarities with several other compounds, particularly those belonging to the class of naphthalenesulfonic acids. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Naphthalene-2-sulfonic acid | Contains one sulfonic group | Used as a dispersant and dye intermediate |
| Naphthalene-1,5-disulfonic acid | Contains two sulfonic groups | Exhibits different solubility properties |
| 2-Hydroxy-1-naphthalenesulfonic acid | Hydroxyl group at position 2 | Utilized in dyeing processes |
| Naphthalene-4-sulfonic acid | Contains one sulfonic group | Commonly used as a surfactant |
Chromotropic acid is unique due to its dual functional groups (sulfonic and hydroxyl) positioned specifically on the naphthalene ring, which enhances its reactivity towards aldehydes while providing distinct analytical capabilities not found in simpler naphthalenesulfonic acids. This specificity makes it invaluable in analytical chemistry and environmental monitoring contexts.
Chromotropic acid disodium salt dihydrate is systematically named as the disodium salt of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid dihydrate. Its chemical identity is characterized by the following parameters:
The compound’s structure consists of a naphthalene backbone with hydroxyl (-OH) and sulfonic acid (-SO$$_3$$H) groups at the 4,5- and 2,7-positions, respectively, which are neutralized as sodium salts. The dihydrate form includes two water molecules of crystallization, critical for stabilizing the crystalline lattice. Its solubility in water (170 g/L at 20°C) and pH-dependent dissociation (pH 3.6 in aqueous solution) make it suitable for acidic reaction conditions in analytical protocols.
The term “chromotropic” originates from the Greek chromos (color) and tropein (to change), reflecting the compound’s ability to produce vivid color changes upon reaction with specific analytes. Initially synthesized in the early 20th century, chromotropic acid gained prominence in the 1950s when its disodium salt form was standardized for formaldehyde detection. The National Institute for Occupational Safety and Health (NIOSH) formalized its use in Method #3500, which remains a benchmark for airborne formaldehyde analysis.
In 1960, West and Lyles expanded its utility by developing a spectrophotometric method for nitrate determination, exploiting the compound’s nitration-sensitive chromophore. Subsequent decades saw applications in herbicide analysis, particularly for 2,4-dichlorophenoxyacetic acid (2,4-D), where chromotropic acid’s sulfonic groups facilitate complexation and quantification.
Chromotropic acid disodium salt dihydrate occupies a niche in analytical chemistry due to its specificity and sensitivity. Key applications include:
Recent advancements, such as the acid-mediated synthesis of chromeno[2,3-b]pyridine derivatives, demonstrate its versatility beyond analytical chemistry. For example, trifluoromethanesulfonic acid-catalyzed annulation reactions with nitroenamine derivatives yield heterocyclic frameworks relevant to pharmaceutical research.
The chromotropic acid disodium dihydrate molecule consists of a naphthalene ring system bearing two hydroxyl groups at the 4,5-positions and two sulfonate groups at the 2,7-positions, with sodium counterions balancing the charge [2] [6]. The structural framework demonstrates the characteristic features of substituted naphthalene derivatives, where the hydroxyl groups are positioned ortho to each other on the same benzene ring, creating an intramolecular hydrogen bonding system [9] [10].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆Na₂O₈S₂·2H₂O |
| Molecular Weight (g/mol) | 400.29 |
| CAS Number | 5808-22-0 |
| IUPAC Name | 2,7-disodium 4,5-dihydroxynaphthalene-2,7-disulfonate dihydrate |
| Physical Appearance | Light grey to light brown powder |
| Melting Point (°C) | >300 |
| Water Content (%) | 8.5-10.0 |
| Solubility in Water | Very soluble (170 g/L) |
| pH (10 g/L, 20°C) | 3.6 |
| Bulk Density (kg/m³) | 780 |
The crystallographic analysis of chromotropic acid disodium dihydrate reveals that the compound crystallizes in a dihydrate form, with two water molecules incorporated per formula unit [9] [31]. X-ray crystallographic studies have confirmed the presence of the dihydrate structure, though complete crystallographic parameters including space group and unit cell dimensions remain incompletely characterized in the available literature [9]. The compound exhibits a crystalline habit characterized by the formation of needles or leaflets when crystallized from aqueous solutions [31] [32].
The crystal structure demonstrates significant intermolecular interactions facilitated by the presence of both the sulfonate groups and the incorporated water molecules [14]. The sulfonate groups at the 2,7-positions contribute to the ionic character of the crystal lattice, while the hydroxyl groups at the 4,5-positions participate in hydrogen bonding networks [9] [10]. The water molecules of crystallization play a crucial role in stabilizing the crystal structure through hydrogen bonding interactions with both the sulfonate and hydroxyl functional groups [35].
The crystalline morphology typically appears as white to grayish-brown powder, with the coloration varying depending on the degree of hydration and purity [8] [22]. The bulk density of the crystalline material has been determined to be approximately 780 kg/m³, reflecting the compact packing arrangement within the crystal lattice [35].
The solubility characteristics of chromotropic acid disodium dihydrate demonstrate pronounced hydrophilic behavior, primarily attributed to the presence of the ionic sulfonate groups and the polar hydroxyl functionalities [5] [24]. Quantitative solubility measurements indicate exceptional water solubility, with values reaching 170 g/L at room temperature [35]. This high aqueous solubility makes the compound particularly suitable for analytical applications requiring homogeneous solution preparation [27] [28].
| Solvent | Solubility | Comments |
|---|---|---|
| Water | Very soluble (170 g/L) | Primary solvent for analytical applications |
| Ethanol | Soluble | Used in some analytical procedures |
| Diethyl ether | Stable | Chemically stable |
| Acetic acid | Stable | Stable under acidic conditions |
| Sulfuric acid (concentrated) | Soluble (forms colored complexes) | Used in formaldehyde detection |
| Organic solvents (general) | Generally insoluble | Limited solubility in non-polar solvents |
In alcoholic media, particularly ethanol, the compound exhibits moderate solubility, which has been utilized in specific analytical procedures [8] [24]. The solubility in ethanol is considerably lower than in water, reflecting the decreased ability of alcoholic solvents to solvate the ionic sulfonate groups effectively [24]. In contrast, the compound demonstrates stability rather than dissolution in diethyl ether, indicating chemical inertness toward non-polar aprotic solvents [8].
The behavior in acidic media represents a particularly important aspect of the solubility profile [5] [21]. In concentrated sulfuric acid, chromotropic acid disodium dihydrate dissolves readily and forms colored complexes, a property that has been extensively exploited in colorimetric analytical methods [21] [32]. The compound maintains stability in acetic acid solutions, demonstrating resistance to decomposition under mildly acidic conditions [8].
Thermal analysis of chromotropic acid disodium dihydrate reveals a complex decomposition profile characterized by multiple distinct stages [7] [29]. Thermogravimetric analysis demonstrates that the compound remains stable up to approximately 218°C, beyond which systematic decomposition begins [29]. The initial stage of thermal decomposition involves the loss of crystallization water, occurring in the temperature range of 100-200°C [34] [35].
| Parameter | Value |
|---|---|
| Decomposition Temperature (°C) | >300 |
| Thermal Stability Range (°C) | 25-218 |
| Water Loss Temperature (°C) | 100-200 |
| Weight Loss at 100°C (%) | 8.5-10.0 (water content) |
| Complete Decomposition Temperature (°C) | 600 |
The water content, typically ranging from 8.5 to 10.0 percent by weight, corresponds precisely to the theoretical water content for the dihydrate form [34] [35]. Karl Fischer titration analysis confirms this water content, providing quantitative determination of the hydration state [22] [35]. The loss of crystallization water occurs as an endothermic process, as evidenced by differential thermal analysis [29].
At temperatures exceeding 300°C, the organic framework begins to undergo decomposition [4] [15]. The decomposition pathway involves the systematic breakdown of the naphthalene ring system and the elimination of sulfur dioxide from the sulfonate groups [7]. Complete decomposition occurs at temperatures approaching 600°C, resulting in the formation of carbon dioxide, water vapor, and sodium sulfate as the primary decomposition products [33].
The thermal decomposition mechanism demonstrates the progressive loss of functional groups, with the sulfonate moieties showing particular thermal sensitivity [7] [15]. The hydroxyl groups participate in intramolecular dehydration reactions at elevated temperatures, contributing to the formation of quinoidal structures prior to complete ring fragmentation [30].
The spectroscopic characterization of chromotropic acid disodium dihydrate provides comprehensive structural confirmation and enables detailed analysis of the electronic and vibrational properties [9] [10]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for elucidating the molecular structure and understanding the electronic environment of individual atoms within the molecule [9].
| Carbon Position | ¹³C Chemical Shift (ppm) in D₂O | ¹H Chemical Shift (ppm) in D₂O | Assignment |
|---|---|---|---|
| C-1 (C-8) | 118.12 | 7.92 (d, J=1.4 Hz) | Aromatic H |
| C-2 (C-7) | 141.36 | — | — |
| C-3 (C-6) | 106.44 | 7.20 (d, J=1.4 Hz) | Aromatic H ortho to OH |
| C-4 (C-5) | 153.76 | — | — |
| C-9 | 134.64 | — | — |
| C-10 | 116.18 | — | — |
Proton nuclear magnetic resonance analysis in deuterium oxide reveals two distinct aromatic proton environments [9]. The signal at 7.92 parts per million, appearing as a doublet with coupling constant of 1.4 Hz, corresponds to the protons at positions C-1 and C-8 [9] [10]. The signal at 7.20 parts per million, also appearing as a doublet with identical coupling constant, represents the protons at positions C-3 and C-6, which are positioned ortho to the hydroxyl groups [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon atom within the naphthalene framework [9] [10]. The carbon atoms bearing hydroxyl groups (C-4 and C-5) exhibit chemical shifts at 153.76 parts per million, reflecting the electron-donating effect of the hydroxyl substituents [9]. The carbon atoms adjacent to the sulfonate groups (C-2 and C-7) appear at 141.36 parts per million, demonstrating the electron-withdrawing influence of the sulfonate functionalities [10].
| Technique | Value |
|---|---|
| UV-Vis Absorption Maxima (nm) in H₂O | 316 |
| UV-Vis Absorption Maxima (nm) in H₂O | 332 |
| UV-Vis Absorption Maxima (nm) in H₂O | 346 |
| IR Stretching Frequencies (cm⁻¹) | 3500 (ArO-H and -SO₂O-H) |
| IR Stretching Frequencies (cm⁻¹) | 1200 (S=O) |
| IR Stretching Frequencies (cm⁻¹) | 560 (Metal-O bond vibrations) |
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 316, 332, and 346 nanometers in aqueous solution [5] [9]. These absorption bands correspond to π→π* electronic transitions within the extended aromatic system of the substituted naphthalene ring [12]. The bathochromic shift relative to unsubstituted naphthalene reflects the influence of the electron-donating hydroxyl groups and the electron-withdrawing sulfonate substituents [5].
Infrared spectroscopy provides definitive identification of the functional groups present within the molecule [8] [11]. The broad absorption band at 3500 cm⁻¹ corresponds to the stretching vibrations of both the aromatic hydroxyl groups and the residual hydrogen bonding associated with the sulfonate groups [8] [9]. The characteristic sulfur-oxygen stretching vibration appears at 1200 cm⁻¹, confirming the presence of the sulfonate functionalities [8] [11]. Additional vibrations in the fingerprint region, particularly around 560 cm⁻¹, have been attributed to metal-oxygen bond vibrations involving the sodium counterions [14].
The industrial production of chromotropic acid disodium dihydrate follows established synthetic pathways that prioritize yield, cost-effectiveness, and scalability. The primary industrial method involves the sulfonation of naphthalene followed by controlled hydroxylation and salt formation processes [1] [2].
The predominant industrial synthesis pathway begins with naphthalene as the starting material. This process involves multiple sequential steps that transform naphthalene into the desired chromotropic acid derivative. The initial sulfonation of naphthalene is achieved using concentrated sulfuric acid at elevated temperatures ranging from 160-210°C [2]. This high-temperature sulfonation process typically requires 6-12 hours to achieve optimal conversion rates, with yields ranging from 75-85% [1].
During the sulfonation process, naphthalene undergoes selective substitution to form naphthalene sulfonic acid intermediates. The reaction conditions must be carefully controlled to achieve the desired 2,7-disulfonic acid substitution pattern while minimizing unwanted isomeric products. The use of oleum (fuming sulfuric acid) in conjunction with concentrated sulfuric acid enhances the sulfonation efficiency and promotes the formation of the required disulfonic acid derivatives [3].
Following the sulfonation step, the naphthalene disulfonic acid intermediates undergo hydroxylation to introduce the characteristic 4,5-dihydroxy functionality. This hydroxylation process is typically conducted under controlled alkaline conditions using sodium hydroxide solutions. The reaction parameters, including temperature, pH, and reaction time, are critical for achieving the desired hydroxylation pattern while maintaining high yields [4].
The final step involves the formation of the disodium salt through neutralization with sodium hydroxide, followed by crystallization to obtain the dihydrate form. The crystallization process is typically conducted in aqueous media, where the compound forms stable dihydrate crystals. The water content in the final product is controlled through careful monitoring of crystallization conditions and subsequent drying processes [5].
Industrial production facilities have implemented various optimization strategies to enhance yield and product quality. These include the use of continuous flow reactors for better temperature control, advanced separation techniques for intermediate purification, and automated monitoring systems for real-time process control. The implementation of these technologies has resulted in improved yields of 80-90% for the overall conversion process [1].
Recovery methods from waste streams, particularly H-acid mother liquor, have been developed to improve overall process economics. This approach involves the treatment of H-acid production waste with sulfuric acid and water at temperatures of 120-140°C, achieving yields of 60-70% while reducing environmental impact [6].
Laboratory-scale preparation of chromotropic acid disodium dihydrate focuses on achieving high purity and reproducibility for analytical applications. These methods typically involve purification and crystallization techniques that can be readily implemented in standard laboratory settings.
The most commonly employed laboratory technique involves recrystallization from aqueous-organic solvent systems. The purification procedure typically begins with dissolving crude chromotropic acid or its sodium salt in distilled water at elevated temperatures of 70-80°C. The addition of methanol or ethanol creates a controlled precipitation environment that promotes the formation of pure crystals [7].
The recrystallization process requires careful temperature control to prevent decomposition while ensuring complete dissolution of impurities. The typical procedure involves heating the solution to boiling, followed by gradual cooling to room temperature over 2-4 hours. This slow cooling process promotes the formation of large, pure crystals with minimal inclusion of impurities [8].
Advanced crystallization techniques have been developed to achieve purities exceeding 99%. One effective method involves the use of water-isopropanol solvent systems, where the compound is dissolved in hot water and isopropanol is added slowly to precipitate pure crystals. This method allows for precise control of crystal size and morphology, which is particularly important for analytical applications [7].
The crystallization process typically requires 4-24 hours depending on the desired crystal size and purity requirements. Temperature control during crystallization is maintained between 25-70°C, with gradual cooling to promote optimal crystal growth. Recovery rates of 90-95% are routinely achieved using this method [9].
Laboratory purification procedures often incorporate multiple stages to remove specific impurities. The process typically begins with hot water dissolution followed by treatment with activated carbon to remove organic impurities. The solution is then filtered and subjected to controlled crystallization conditions [7].
For analytical grade requirements, additional purification steps may include washing with cold distilled water to remove residual salts and controlled drying under vacuum to achieve the desired water content. The final product is typically dried at controlled temperatures to maintain the dihydrate form while removing excess moisture [8].
Quality control in chromotropic acid disodium dihydrate production requires comprehensive impurity profiling and analytical testing to ensure product suitability for analytical applications. The quality control framework encompasses multiple analytical techniques and specification requirements.
The analytical specifications for chromotropic acid disodium dihydrate are stringent, reflecting its critical role in analytical chemistry. The primary assay requirement mandates a minimum purity of 98.0% as determined by neutralization titration [10]. This high purity requirement ensures consistent performance in colorimetric applications, particularly in formaldehyde detection methods.
Water content specifications are precisely controlled, with acceptable ranges of 8.0-11.0% as determined by Karl Fischer titration [10]. This specification ensures the stability of the dihydrate form while preventing excessive moisture that could affect analytical performance. The water content is critical for maintaining the crystalline structure and preventing decomposition during storage [11].
Sulfate impurity levels are strictly limited to maximum concentrations of 0.02% to prevent interference in analytical applications [12]. This specification is particularly important for applications involving metal ion analysis, where sulfate ions could cause precipitation or complexation reactions that interfere with the intended analytical procedure [13].
Comprehensive impurity profiling involves the identification and quantification of potential contaminants that may arise from synthesis or degradation processes. Inorganic sulfates represent the primary impurity class, typically maintained below 0.02% through careful control of synthesis conditions and purification procedures [12].
Organic impurities, including unreacted starting materials and synthetic intermediates, are monitored using high-performance liquid chromatography (HPLC) methods. These impurities are typically maintained below 0.5% to ensure analytical performance [14]. The HPLC methods employ reversed-phase chromatography with gradient elution to separate and quantify individual impurities.
Residual naphthalene content is monitored using gas chromatography-mass spectrometry (GC-MS) methods, with typical limits of less than 0.01%. This specification ensures that starting material residues do not interfere with analytical applications [15].
Quality control testing employs multiple analytical techniques to verify product specifications. The primary assay determination utilizes neutralization titration with standardized sodium hydroxide solution, providing accurate quantification of the active acid content [16]. This method involves potentiometric titration to determine the endpoint, ensuring precise measurement of the acid equivalent.
Water content determination is performed using Karl Fischer titration, which provides accurate measurement of both bound and free water content. This method is particularly suitable for dihydrate compounds where precise water content determination is critical for quality assurance [11].
Formaldehyde suitability testing represents a critical quality control measure, ensuring that the reagent performs adequately in its primary analytical application. This test involves the reaction of the compound with standard formaldehyde solutions under controlled conditions, with acceptance criteria requiring minimum absorbance values of 0.300 at 580 nm wavelength [5].